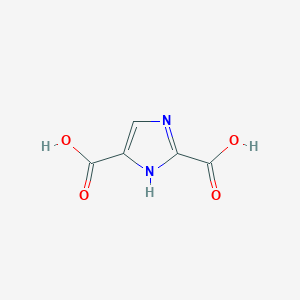

1H-Imidazole-2,4-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Imidazole-2,4-dicarboxylic acid, also known as iminodiacetic acid or IDA, is a versatile compound widely used in scientific research applications. It is a white crystalline solid with a molecular weight of 174.12 g/mol. It has two carboxylic acid groups and an imidazole ring, making it a useful chelating agent for metal ions.

Mechanism of Action

1H-Imidazole-2,4-dicarboxylic acid acts as a chelating agent by forming coordinate covalent bonds with metal ions. The two carboxylic acid groups and the imidazole ring provide three donor atoms that can bind to metal ions. This allows for the formation of stable complexes with metal ions, which can be used for various applications.

Biochemical and Physiological Effects

1H-Imidazole-2,4-dicarboxylic acid has no known biochemical or physiological effects on humans or animals. It is considered safe for laboratory use and has a low toxicity profile.

Advantages and Limitations for Lab Experiments

1H-Imidazole-2,4-dicarboxylic acid has several advantages for laboratory experiments. It is a versatile chelating agent that can be used for various applications. It is also readily available and relatively inexpensive. However, it has some limitations. It has a low binding affinity for some metal ions, which may limit its use in certain applications. It is also sensitive to pH changes, which may affect its ability to form stable complexes with metal ions.

Future Directions

For research include the development of novel metal-organic frameworks, the use of 1H-Imidazole-2,4-dicarboxylic acidc acid for heavy metal removal, and potential applications in drug delivery systems and organic reactions.

Synthesis Methods

1H-Imidazole-2,4-dicarboxylic acid can be synthesized through various methods. One common method is the reaction of imidazole with chloroacetic acid in the presence of sodium hydroxide. This method yields 1H-Imidazole-2,4-dicarboxylic acidc acid as a white precipitate. Another method involves the reaction of glycine with chloroacetic acid in the presence of sodium hydroxide. This method yields 1H-Imidazole-2,4-dicarboxylic acidc acid as a colorless solution.

Scientific Research Applications

1H-Imidazole-2,4-dicarboxylic acid is commonly used in scientific research as a chelating agent for metal ions. It is used to immobilize metal ions on solid supports for affinity chromatography. It is also used as a buffer in biochemical assays and as a complexing agent in electrochemical studies. It is used to study the binding of metal ions to proteins and nucleic acids. It is also used in the synthesis of metal-organic frameworks.

properties

CAS RN |

175874-61-0 |

|---|---|

Product Name |

1H-Imidazole-2,4-dicarboxylic acid |

Molecular Formula |

C5H4N2O4 |

Molecular Weight |

156.1 g/mol |

IUPAC Name |

1H-imidazole-2,5-dicarboxylic acid |

InChI |

InChI=1S/C5H4N2O4/c8-4(9)2-1-6-3(7-2)5(10)11/h1H,(H,6,7)(H,8,9)(H,10,11) |

InChI Key |

ZUUNZDIGHGJBAR-UHFFFAOYSA-N |

SMILES |

C1=C(NC(=N1)C(=O)O)C(=O)O |

Canonical SMILES |

C1=C(NC(=N1)C(=O)O)C(=O)O |

synonyms |

1H-Imidazole-2,4-dicarboxylicacid(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[2.2.2]octan-2-amine](/img/structure/B61463.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B61468.png)

![3-(Bromomethyl)-1-azabicyclo[1.1.0]butane](/img/structure/B61486.png)

![Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B61490.png)

![1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B61492.png)

![[4-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]phenyl]methyl morpholine-4-carboxylate](/img/structure/B61494.png)